[6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-methanol: is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromine atom, a trifluoroethyl group, and a methanol group attached to the indole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-methanol typically involves multi-step organic reactions. One common method starts with the bromination of an indole derivative, followed by the introduction of the trifluoroethyl group through a nucleophilic substitution reaction. The final step involves the reduction of an intermediate to yield the methanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium azide or thiourea.
Major Products
Oxidation: [6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-formaldehyde or [6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-carboxylic acid.
Reduction: 1-(2,2,2-Trifluoro-ethyl)-1H-indol-4-yl]-methanol.
Substitution: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, it is used to study the effects of halogenated indoles on cellular processes and enzyme activities.
Medicine
Industry
In the industrial sector, it is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of [6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-methanol involves its interaction with specific molecular targets such as enzymes or receptors. The bromine and trifluoroethyl groups can enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-(trifluoromethyl)aniline
- Methylammonium lead halide
- Ethyl 3-(furan-2-yl)propionate
Uniqueness
Compared to similar compounds, [6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-methanol is unique due to its specific substitution pattern on the indole ring, which can result in distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H9BrF3NO |
---|---|
Molecular Weight |
308.09 g/mol |
IUPAC Name |
[6-bromo-1-(2,2,2-trifluoroethyl)indol-4-yl]methanol |
InChI |
InChI=1S/C11H9BrF3NO/c12-8-3-7(5-17)9-1-2-16(10(9)4-8)6-11(13,14)15/h1-4,17H,5-6H2 |
InChI Key |
IZMAKRSWPAYFGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C2=CC(=CC(=C21)CO)Br)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.